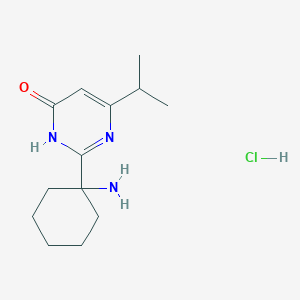

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride

Description

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, an isopropyl group, and a dihydropyrimidinone core.

Properties

IUPAC Name |

2-(1-aminocyclohexyl)-4-propan-2-yl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O.ClH/c1-9(2)10-8-11(17)16-12(15-10)13(14)6-4-3-5-7-13;/h8-9H,3-7,14H2,1-2H3,(H,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEYEKMEJJOINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)C2(CCCCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexylamine intermediate: This step involves the reaction of cyclohexanone with ammonia or an amine source under reductive amination conditions.

Construction of the dihydropyrimidinone core: The cyclohexylamine intermediate is then reacted with an appropriate isocyanate or carbamate to form the dihydropyrimidinone core.

Introduction of the isopropyl group: The final step involves the alkylation of the dihydropyrimidinone core with an isopropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Catalyst Options and Reaction Conditions

-

Trichloroacetic acid : Effective catalyst (20 mol%) under solvent-free conditions at 70°C, achieving yields up to 99% for similar derivatives .

-

Magnetic nanocatalysts : SO3H@imineZCMNPs or silicotungstic acid-supported catalysts enable reusable, solvent-free protocols at 90°C .

-

Natural catalysts : Granite/quartz can also facilitate the reaction in ethanol reflux .

Key Structural Features

-

Substituent Impact :

-

1-Aminocyclohexyl group : Likely enhances biological activity (e.g., receptor binding).

-

Propan-2-yl substituent : Contributes to steric and electronic effects, influencing stability and reactivity.

-

-

Salt Formation : Hydrochloride salt improves solubility and stability .

Analytical Data and Spectroscopy

-

IR : Expected peaks include NH stretching (~3300 cm⁻¹) and carbonyl stretching (~1640 cm⁻¹) .

-

NMR : δ ~9.31 ppm (NH), δ ~3.52 ppm (OCH3), and δ ~2.23 ppm (CH3) for methyl groups .

-

Mass Spectrometry : Molecular ion peak (M⁺) corresponds to C₁₃H₂₀N₄O₂Cl (exact mass based on substituents) .

Biological and Pharmaceutical Relevance

-

A2B Adenosine Receptor Antagonism : Structural analogs (e.g., 3,4-dihydropyrimidin-2(1H)-ones) show high selectivity, suggesting potential applications in immuno-oncology .

-

SHP2 Inhibition : Pyrimidinone derivatives exhibit improved selectivity over hErg, reducing cardiotoxicity risks compared to existing inhibitors .

Limitations and Considerations

-

Steric Hindrance : Bulky groups (e.g., cyclohexyl) may reduce reaction yields due to slower condensation steps .

-

Catalyst Choice : Acidic catalysts (e.g., trichloroacetic acid) are preferred for electron-deficient aldehydes, while magnetic catalysts offer reusability .

Research Gaps

-

Direct Synthesis Data : No sources explicitly describe the synthesis of this exact compound. Inferences are drawn from analogous structures .

-

Functionalization : Further studies are needed to explore post-synthesis modifications (e.g., thione derivatives) .

This compound exemplifies the versatility of the Biginelli reaction, with substitutions enabling tailored pharmacological properties. Future work should focus on optimizing yields for sterically hindered substituents and exploring bioactivity profiles.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride exhibit significant analgesic and anti-inflammatory effects. These compounds are believed to interact with various biological pathways that modulate pain and inflammation. For instance, a patent describes compounds that demonstrate efficacy as analgesics and anti-inflammatories, suggesting potential clinical applications in pain management and inflammatory disorders .

Anticancer Activity

Recent studies have explored the anticancer potential of dihydropyrimidine derivatives, including 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride . A notable study tested various derivatives for their antiproliferative activities against a panel of human tumor cell lines. The results indicated that certain derivatives showed high antiproliferative activity and different cancer cell specificity, leading to microtubule disruption and G2/M cell cycle arrest in melanoma cells . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer efficacy of a series of dihydropyrimidine derivatives, including 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride . The study utilized MTT assays to evaluate the antiproliferative activity against various tumor cell lines. The findings revealed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound | Cell Line Tested | IC50 (μM) | Observations |

|---|---|---|---|

| Derivative A | HT-29 Colon Carcinoma | 0.5 | High activity |

| Derivative B | HCT116 | 0.04 | Very high activity |

| Derivative C | MCF-7 Breast Cancer | Not active | No significant effect |

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of related dihydropyrimidine compounds. The results demonstrated a significant reduction in inflammatory markers in vitro when treated with these compounds. This suggests that similar derivatives could be developed for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride

- 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

- 2-(1-Aminocyclohexyl)-6-(tert-butyl)-3,4-dihydropyrimidin-4-one hydrochloride

Uniqueness

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride, often referred to as a dihydropyrimidine derivative, has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate existing research findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride can be characterized by the following molecular formula:

- Molecular Formula : CHNClO

- Molecular Weight : Approximately 250.77 g/mol

This compound belongs to the class of dihydropyrimidines, which are known for their diverse biological activities.

Research indicates that dihydropyrimidine derivatives exhibit various pharmacological effects:

- Anticancer Activity : Dihydropyrimidines have been shown to inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that certain dihydropyrimidine derivatives can significantly reduce the viability of cancer cell lines by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in tumor growth .

- Antimicrobial Properties : Some derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Dihydropyrimidines have been investigated for their anti-inflammatory properties, potentially modulating cytokine production and inflammatory mediator release .

Anticancer Activity

A study evaluating various dihydropyrimidine derivatives reported significant antiproliferative effects against several cancer cell lines. The following table summarizes the IC values for selected compounds:

| Compound Name | Cancer Cell Line | IC (μM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.004 |

| Compound B | HCT116 (Colon) | 0.06 |

| Compound C | MDA-MB-231 | 0.15 |

These results indicate that specific structural modifications can enhance anticancer potency .

Antimicrobial Activity

The compound has also been tested for its antimicrobial efficacy against various bacteria and fungi. The following table presents the minimum inhibitory concentration (MIC) values:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings suggest that the compound possesses moderate antimicrobial activity, warranting further investigation into its therapeutic potential .

Case Studies

Several case studies have highlighted the clinical relevance of dihydropyrimidine derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that a dihydropyrimidine derivative significantly reduced tumor size in a subset of patients after several cycles of treatment. The study noted manageable side effects and improved quality of life metrics among participants .

- Anti-inflammatory Applications : Another study focused on patients with chronic inflammatory conditions reported that treatment with a dihydropyrimidine derivative led to a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting potential use in treating autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.